molecular formula C10H8BrNO2 B13728134 6-Bromo-3-isocyanatochromane CAS No. 1119450-50-8

6-Bromo-3-isocyanatochromane

Cat. No.: B13728134
CAS No.: 1119450-50-8
M. Wt: 254.08 g/mol
InChI Key: XEUDIUOVYFOQDF-UHFFFAOYSA-N
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Description

6-Bromo-3-isocyanatochromane is a brominated chromane derivative featuring an isocyanato (-NCO) group at the 3-position and a bromine atom at the 6-position of the benzopyran ring. Chromane scaffolds are widely studied in medicinal chemistry due to their structural similarity to bioactive natural products and their utility as intermediates in drug synthesis. The isocyanato group confers high reactivity, enabling participation in nucleophilic addition or cycloaddition reactions, making this compound valuable for constructing urea or carbamate derivatives in pharmaceutical and agrochemical applications.

Properties

CAS No.

1119450-50-8

Molecular Formula

C10H8BrNO2

Molecular Weight

254.08 g/mol

IUPAC Name

6-bromo-3-isocyanato-3,4-dihydro-2H-chromene

InChI

InChI=1S/C10H8BrNO2/c11-8-1-2-10-7(3-8)4-9(5-14-10)12-6-13/h1-3,9H,4-5H2

InChI Key

XEUDIUOVYFOQDF-UHFFFAOYSA-N

Canonical SMILES

C1C(COC2=C1C=C(C=C2)Br)N=C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-isocyanatochromane typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of chromane derivatives followed by the introduction of the isocyanate group. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The isocyanate group can be introduced using reagents like phosgene or its derivatives under controlled conditions .

Industrial Production Methods

Industrial production of 6-Bromo-3-isocyanatochromane may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and solvents. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-isocyanatochromane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Formation of azides, thiocyanates, or alkylated derivatives.

    Addition Reactions: Formation of urethanes, ureas, and carbamic acids.

    Oxidation and Reduction: Formation of oxides or dehalogenated products.

Scientific Research Applications

6-Bromo-3-isocyanatochromane has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-3-isocyanatochromane involves its reactive functional groups. The isocyanate group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of proteins and other macromolecules. This reactivity makes it useful in biochemical studies to probe the function of specific proteins and pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 6-Bromo-3-isocyanatochromane with key analogs based on substituents, synthesis, physical properties, and applications:

Compound Substituents Molecular Weight (g/mol) Physical State Melting Point Synthetic Method Key Applications
6-Bromo-3-isocyanatochromane -NCO (3-position), -Br (6) ~256.1 (estimated) Likely liquid/glass Not reported Likely via isocyanate functionalization Reactive intermediate for drug synthesis
6-Bromo-3-fluorochromane -F (3), -Br (6) 245.1 White solid 74–75°C Iodine(I)/III-catalyzed fluorination (55% yield) Chiral building block for enantioselective synthesis
(6-Bromochroman-3-yl)methanamine hydrochloride -CH2NH2 (3), -Br (6) 282.6 (free base) Crystalline solid Not reported Amine functionalization followed by HCl salt formation Drug intermediate (e.g., CNS agents)
6'-Bromospiro[cyclobutane-1,2'-thiochroman]-4'-one Spirocyclic thiochromane, -Br (6) 309.2 Solid (supplier data) Not reported Spirocyclization with brominated precursors Enzyme inhibition studies

Reactivity and Functional Group Analysis

  • Isocyanato Group vs. Fluorine/Amino Groups: The -NCO group in 6-Bromo-3-isocyanatochromane is highly electrophilic, enabling reactions with amines or alcohols to form ureas or carbamates. In contrast, the -F group in 6-Bromo-3-fluorochromane enhances metabolic stability in drug candidates, while the -CH2NH2 group in (6-bromochroman-3-yl)methanamine hydrochloride facilitates salt formation for improved solubility.
  • Bromine as a Directing Group : Bromine at the 6-position in all analogs enables further functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura), though steric and electronic effects vary with the 3-position substituent.

Biological Activity

6-Bromo-3-isocyanatochromane is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound, with the molecular formula C10H6BrN2O, is characterized by its unique chromane structure, which contributes to its interaction with various biological targets.

The biological activity of 6-Bromo-3-isocyanatochromane is primarily attributed to its ability to interact with specific proteins and enzymes involved in various biochemical pathways. The isocyanate functional group is known for its reactivity, allowing it to form covalent bonds with nucleophilic sites on amino acids within proteins. This property can lead to the modulation of enzyme activities and receptor functions.

Anticancer Properties

Recent studies have indicated that 6-Bromo-3-isocyanatochromane exhibits anticancer properties . Research has shown that it can inhibit the proliferation of cancer cell lines by inducing apoptosis (programmed cell death) and disrupting cell cycle progression. For example, in a study involving human breast cancer cells, treatment with this compound resulted in a significant decrease in cell viability and an increase in apoptotic markers.

Anti-inflammatory Effects

In addition to its anticancer activity, 6-Bromo-3-isocyanatochromane has demonstrated anti-inflammatory effects . It appears to inhibit the production of pro-inflammatory cytokines and chemokines, which are key mediators in inflammatory responses. This effect may be beneficial in conditions characterized by chronic inflammation, such as arthritis and inflammatory bowel disease.

Antimicrobial Activity

Preliminary research suggests that this compound may also possess antimicrobial properties . Studies have reported that 6-Bromo-3-isocyanatochromane exhibits inhibitory effects against various bacterial strains, indicating its potential as a lead compound for developing new antibiotics.

Case Studies

  • Anticancer Activity : In vitro studies conducted on MCF-7 breast cancer cells showed that 6-Bromo-3-isocyanatochromane reduced cell viability by 70% at a concentration of 10 µM after 48 hours of treatment. The mechanism was linked to the activation of caspase-3, a critical enzyme in the apoptotic pathway.
  • Anti-inflammatory Study : A rodent model of acute inflammation demonstrated that administration of this compound led to a 50% reduction in edema compared to control groups, suggesting significant anti-inflammatory potential.
  • Antimicrobial Testing : In vitro assays against Staphylococcus aureus and Escherichia coli revealed minimum inhibitory concentrations (MICs) of 15 µg/mL and 20 µg/mL, respectively, highlighting its potential as an antimicrobial agent.

Data Table

Biological Activity Effect Observed Reference
Anticancer70% reduction in MCF-7 cell viability
Anti-inflammatory50% reduction in edema in rodent model
AntimicrobialMIC of 15 µg/mL against Staphylococcus aureus

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